
methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate is a chemical compound that belongs to the family of furan derivatives. It is a synthetic compound that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate is not well understood. However, it is believed to act as a Michael acceptor, which means it can react with nucleophiles such as thiols, amines, and carboxylic acids. This property makes it useful for the synthesis of various compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of methyl (this compound)-3-(5-bromofuran-2-yl)prop-2-enoate. However, it has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate in lab experiments is its synthetic versatility. It can be used as a building block for the synthesis of various compounds, which makes it useful for drug discovery and materials science. However, one of the limitations is its low solubility in water, which can make it difficult to handle in some experiments.
Orientations Futures
There are several future directions for the use of methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Moreover, it can be used in the development of new materials for optoelectronics and photovoltaic applications. Finally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
Methyl (this compound)-3-(5-bromofuran-2-yl)prop-2-enoate is a synthetic compound that has various scientific research applications. It can be synthesized using various methods and is used as a building block for the synthesis of various compounds. It has anti-inflammatory and antioxidant properties and has been shown to inhibit the growth of cancer cells in vitro. However, its low solubility in water can make it difficult to handle in some experiments. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
Methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate can be synthesized using various methods. One of the most common methods is the reaction of 5-bromofurfural with ethyl acrylate in the presence of a base catalyst such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-100°C. The product is then purified using column chromatography to obtain pure methyl (this compound)-3-(5-bromofuran-2-yl)prop-2-enoate.
Applications De Recherche Scientifique
Methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate has various scientific research applications. It is used as a building block for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of conjugated polymers and organic semiconductors for electronic devices. Moreover, it is used in the development of new materials for optoelectronics and photovoltaic applications.
Propriétés
IUPAC Name |
methyl (E)-3-(5-bromofuran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPXRRQKAZDWDG-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62157-66-8 |
Source


|
| Record name | methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

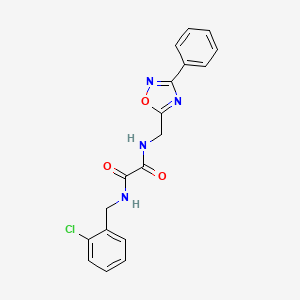
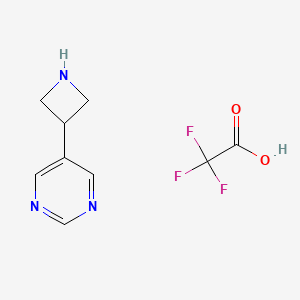
![(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2455060.png)
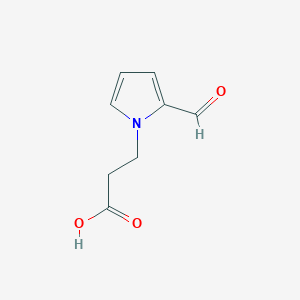


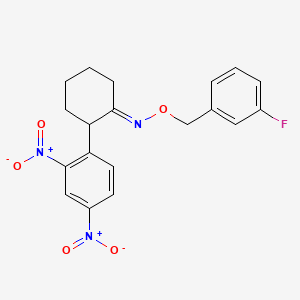

![N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2455072.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B2455074.png)
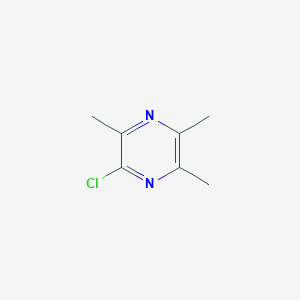
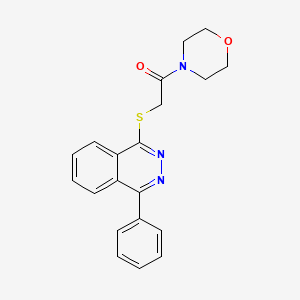
![[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B2455079.png)